molecular formula C12H15N3O7S2 B14351232 N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide CAS No. 91872-64-9

N,N'-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide

Cat. No.: B14351232
CAS No.: 91872-64-9
M. Wt: 377.4 g/mol
InChI Key: JCVXGHFRMUCYPV-UHFFFAOYSA-N
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Description

N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of acetamido and sulfonyl groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide typically involves the reaction of 4-acetamido-1,3-phenylenediamine with acetic anhydride and sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Reaction with Acetic Anhydride: The 4-acetamido-1,3-phenylenediamine is first reacted with acetic anhydride to introduce the acetamido groups.

    Sulfonylation: The intermediate product is then treated with sulfonyl chloride to introduce the sulfonyl groups, resulting in the formation of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions where the acetamido or sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted phenylene compounds. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide involves its interaction with specific molecular targets and pathways. The acetamido and sulfonyl groups play a crucial role in its activity. The compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(1,3-Phenylene)diacetamide
  • N,N’-(Methylenedi-4,1-phenylene)diacetamide
  • N,N’-(4-methyl-1,3-phenylene)diacetamide

Uniqueness

N,N’-[(4-Acetamido-1,3-phenylene)disulfonyl]diacetamide is unique due to the presence of both acetamido and sulfonyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

91872-64-9

Molecular Formula

C12H15N3O7S2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[2,4-bis(acetylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C12H15N3O7S2/c1-7(16)13-11-5-4-10(23(19,20)14-8(2)17)6-12(11)24(21,22)15-9(3)18/h4-6H,1-3H3,(H,13,16)(H,14,17)(H,15,18)

InChI Key

JCVXGHFRMUCYPV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC(=O)C)S(=O)(=O)NC(=O)C

Origin of Product

United States

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